4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid
Overview
Description
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid is an organic compound with the molecular formula C8H15NO4. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase that plays a significant role in the development and progression of cancer, diabetes, and neurodegenerative diseases .
Mode of Action
It is known that mark4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation . The compound’s interaction with its targets and any resulting changes are still under investigation.
Biochemical Pathways
The compound likely affects the pathways regulated by MARK4. MARK4 is involved in the progression and migration of breast cancer cells by inhibiting Hippo signaling . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies . Additionally, MARK4 induces adipogenesis in 3T3-L1 adipocytes by activating the JNK1 pathway .
Result of Action
Given its potential role as a mark4 inhibitor, it could potentially inhibit the growth of cancer cells and affect other cellular processes regulated by mark4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid typically involves the reaction of dimethylamine with ethylene oxide to form 2-(2-(Dimethylamino)ethoxy)ethanol. This intermediate is then further reacted with succinic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis and applications .
Scientific Research Applications
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of low-density packaging foams and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 4-[2-(Dimethylamino)ethoxy]benzohydrazide
- 2-[2-(Dimethylamino)ethoxy]ethylamine
Uniqueness
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications where precise modulation of chemical and biological processes is required .
Biological Activity
4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid, also known by its CAS number 10549-59-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its relevance in the development of therapeutic agents.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through various methods, including Michael addition reactions and other organic transformations that incorporate the dimethylamino and ethoxy groups into the butanoic acid framework.
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain hydrazone hybrids synthesized from this compound displayed potent inhibitory effects against Entamoeba histolytica, a pathogenic amoeba responsible for amoebic dysentery. The most effective derivative in this study was found to have a favorable cytotoxicity profile against lung cancer cell lines (A549) using MTT assays, indicating potential dual activity against both microbial and cancerous cells .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated through various assays. The results indicate that this compound can induce cell death in specific cancer cell lines while maintaining lower toxicity in normal cells. This selective cytotoxicity is crucial for developing anticancer therapies that minimize side effects on healthy tissues.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, contributing to its anticancer properties.
- Cell Cycle Arrest : It has been observed that certain derivatives can induce cell cycle arrest in cancer cells, preventing them from dividing and leading to apoptosis.
- Interaction with Molecular Targets : The dimethylamino group may facilitate interactions with specific receptors or proteins within the cell, enhancing the compound's efficacy.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Antiamoebic Activity : A series of hydrazone derivatives were synthesized incorporating this compound, which showed promising results against E. histolytica with IC50 values indicating effective inhibition at low concentrations .
- Cytotoxicity Assessment : In vitro studies using A549 lung cancer cells revealed that certain derivatives exhibited significant cytotoxic effects compared to control treatments, suggesting their potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities reported for this compound and its derivatives:
Properties
IUPAC Name |
4-[2-(dimethylamino)ethoxy]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-9(2)5-6-13-8(12)4-3-7(10)11/h3-6H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZHTDWDYPKUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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